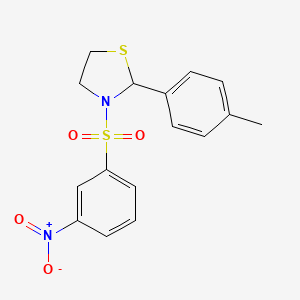
3-Pentanone, 1-(1H-indol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanone, 1-(1H-indol-3-yl)- is a compound that features both a ketone and an indole moiety Indole derivatives are significant in various fields due to their biological activities and presence in natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-(1H-indol-3-yl)- typically involves the reaction of indole derivatives with ketones under specific conditions. One common method is the condensation reaction of indole with a ketone in the presence of an acid catalyst. For example, the reaction of 3-(2-nitrovinyl)-1H-indoles with phenols in the presence of polyphosphoric acid can yield indole derivatives . Another method involves the three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentanone, 1-(1H-indol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to secondary alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Pentanone, 1-(1H-indol-3-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Pentanone, 1-(1H-indol-3-yl)- involves its interaction with various molecular targets. Indole derivatives can bind to multiple receptors and enzymes, influencing biological pathways. For example, they can inhibit cyclooxygenase enzymes, reducing inflammation . The exact mechanism depends on the specific biological activity being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness
3-Pentanone, 1-(1H-indol-3-yl)- is unique due to its combination of a ketone and an indole moiety, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
582319-75-3 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
1-(1H-indol-3-yl)pentan-3-one |
InChI |
InChI=1S/C13H15NO/c1-2-11(15)8-7-10-9-14-13-6-4-3-5-12(10)13/h3-6,9,14H,2,7-8H2,1H3 |
InChI-Schlüssel |
NCUGUDNXAKJLLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


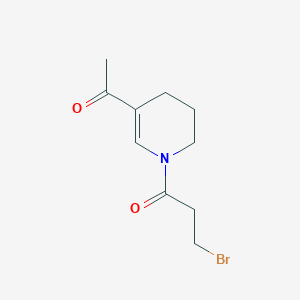
![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)

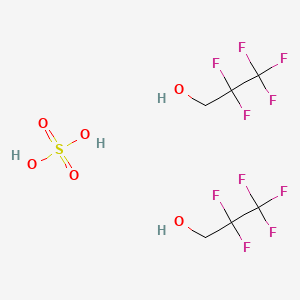
![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
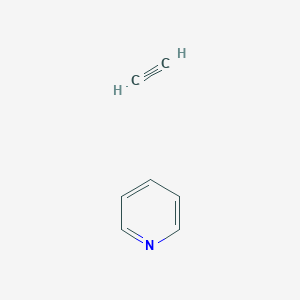
![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
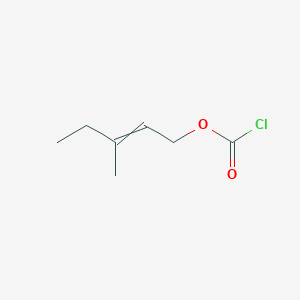
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)

